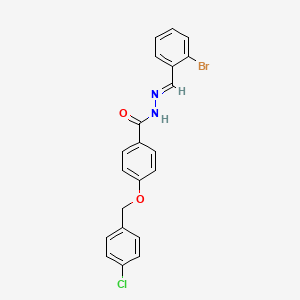
N'-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbon-nitrogen single bond. This particular compound features a bromine atom on the benzylidene ring and a chlorine atom on the benzyl group, making it a halogenated hydrazone. The presence of these halogen atoms can significantly influence the compound’s chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general steps are as follows:
Preparation of 4-((4-chlorobenzyl)oxy)benzohydrazide: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with 4-hydroxybenzohydrazide in the presence of a base such as potassium carbonate.
Condensation Reaction: The prepared 4-((4-chlorobenzyl)oxy)benzohydrazide is then reacted with 2-bromobenzaldehyde in ethanol under reflux conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: The primary product is the corresponding hydrazine derivative.
Oxidation Products: Various oxidized forms of the compound, potentially including aldehydes, ketones, or carboxylic acids.
科学的研究の応用
N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity, due to the presence of halogen atoms, makes it a candidate for studying interactions with biological targets such as enzymes and receptors.
Medicine: Research into its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The presence of halogen atoms can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: Similar structure but with a methyl group instead of chlorine.
N’-(2-Bromobenzylidene)-4-((4-fluorobenzyl)oxy)benzohydrazide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The unique combination of bromine and chlorine atoms in N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile, making it a valuable compound for research and development.
特性
CAS番号 |
393556-67-7 |
|---|---|
分子式 |
C21H16BrClN2O2 |
分子量 |
443.7 g/mol |
IUPAC名 |
N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-17(20)13-24-25-21(26)16-7-11-19(12-8-16)27-14-15-5-9-18(23)10-6-15/h1-13H,14H2,(H,25,26)/b24-13+ |
InChIキー |
XHJYBNSPOHFGRW-ZMOGYAJESA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)
![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)



![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)

